molecular formula C8H8F3N B13055282 (S)-1-(2,3,6-Trifluorophenyl)ethanamine

(S)-1-(2,3,6-Trifluorophenyl)ethanamine

Cat. No.: B13055282
M. Wt: 175.15 g/mol
InChI Key: GDNMLHDFERVPLN-BYPYZUCNSA-N
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Description

(S)-1-(2,3,6-Trifluorophenyl)ethanamine is a chiral amine compound characterized by the presence of three fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,3,6-Trifluorophenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,3,6-trifluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to the corresponding amine through an amination reaction, often using reagents like ammonia or amines in the presence of a catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods, such as:

    Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon to facilitate the reduction and amination steps in a single process.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,3,6-Trifluorophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(2,3,6-Trifluorophenyl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2,3,6-Trifluorophenyl)ethanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,3,6-Trifluorophenyl)ethanamine: The enantiomer of the compound with different stereochemistry.

    1-(2,3,6-Trifluorophenyl)ethanol: A related compound with an alcohol group instead of an amine.

    2,3,6-Trifluorophenylacetic acid: A compound with a carboxylic acid group.

Uniqueness

(S)-1-(2,3,6-Trifluorophenyl)ethanamine is unique due to its specific stereochemistry and the presence of three fluorine atoms, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

(1S)-1-(2,3,6-trifluorophenyl)ethanamine

InChI

InChI=1S/C8H8F3N/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4H,12H2,1H3/t4-/m0/s1

InChI Key

GDNMLHDFERVPLN-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1F)F)F)N

Canonical SMILES

CC(C1=C(C=CC(=C1F)F)F)N

Origin of Product

United States

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